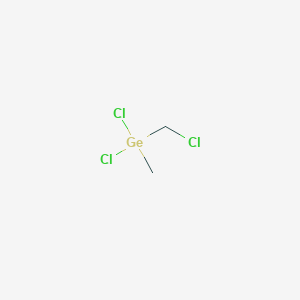
Chloromethylmethyldichlorogermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethylmethyldichlorogermane: is a chemical compound with the molecular formula C2H5Cl3Ge . It belongs to the class of organogermanium compounds and is characterized by the presence of chlorine and germanium atoms in its structure. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethylmethyldichlorogermane can be synthesized through various chemical reactions involving germanium precursors and chloromethylating agents. One common method involves the reaction of germanium tetrachloride (GeCl4) with methyl chloride (CH3Cl) in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Chloromethylmethyldichlorogermane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups and the reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Substitution reactions involve the replacement of chlorine atoms with other functional groups, often using nucleophiles such as ammonia (NH3) or alkyl halides .
Major Products Formed: The major products formed from these reactions include germanium oxides, germanium hydrides, and substituted chloromethylmethyldichlorogermanes . These products have various applications in scientific research and industrial processes.
Scientific Research Applications
Chloromethylmethyldichlorogermane is widely used in scientific research due to its unique properties and reactivity. Some of its applications include:
Chemistry: It serves as a precursor for the synthesis of other organogermanium compounds and is used in the study of germanium chemistry.
Biology: The compound is utilized in biological research to investigate the interactions between germanium and biological systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which chloromethylmethyldichlorogermane exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the activation or inhibition of biological processes. The exact mechanism may vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
Chloromethylmethyldichlorogermane is compared with other similar compounds to highlight its uniqueness. Some similar compounds include germanium tetrachloride (GeCl4) , methyl chloride (CH3Cl) , and chloromethylsilane (CH3SiCl3) . While these compounds share some similarities in terms of their chemical structure and reactivity, this compound stands out due to its specific combination of chlorine and germanium atoms, which imparts unique properties and applications.
Properties
IUPAC Name |
dichloro-(chloromethyl)-methylgermane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5Cl3Ge/c1-6(4,5)2-3/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWYKGAWNPVGDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](CCl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Cl3Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700869 |
Source


|
| Record name | Dichloro(chloromethyl)methylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6727-63-5 |
Source


|
| Record name | Dichloro(chloromethyl)methylgermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
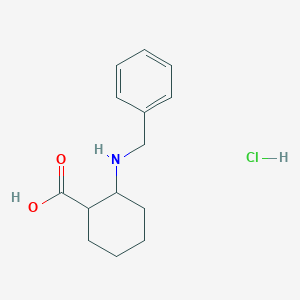
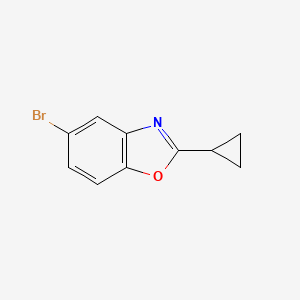
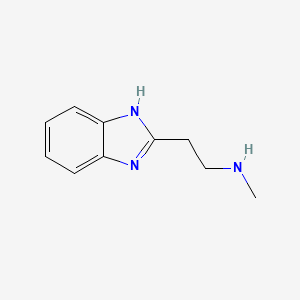

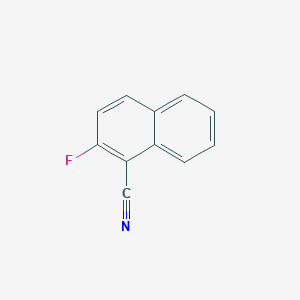
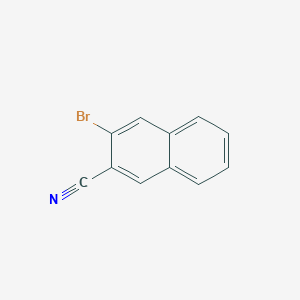


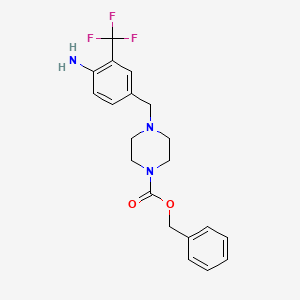
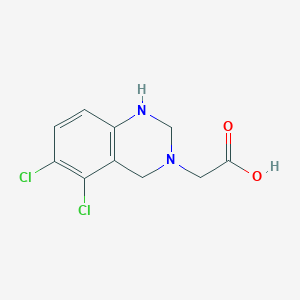
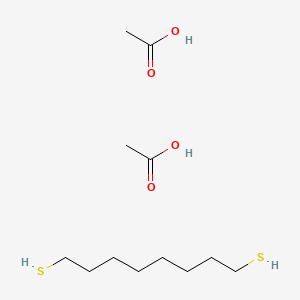

![4-[8-(4-Carboxyphenoxy)octoxy]benzoic acid](/img/structure/B1505046.png)

